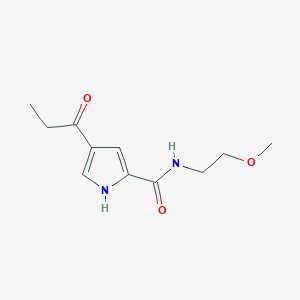

N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

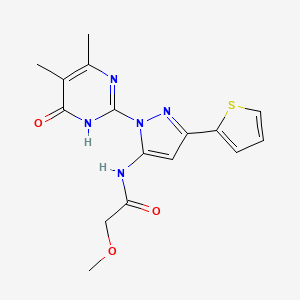

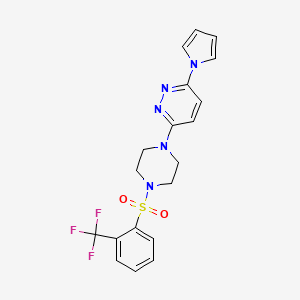

“N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also has a propanoyl (propionyl) group, which is a three-carbon acyl group, and a methoxyethyl group, which is an ether with a methoxy (OCH3) and an ethyl (C2H5) group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrrole derivative with a propanoyl chloride in the presence of a base. The methoxyethyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the propanoyl group, and the methoxyethyl group. The exact structure would depend on the positions of these groups on the pyrrole ring .Chemical Reactions Analysis

As an organic compound containing a pyrrole ring, this compound could undergo various chemical reactions. The reactivity of the pyrrole ring might be influenced by the presence of the propanoyl and methoxyethyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用

Thermoresponsive Polymers

N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide: is a key monomer in the synthesis of thermoresponsive polymers. These polymers exhibit a lower critical solution temperature (LCST)–type phase transition, meaning they are water-soluble at low temperatures but become water-insoluble as the temperature rises . This property is particularly useful in creating smart materials that respond to temperature changes, which can be applied in drug delivery systems where the polymer releases its payload in response to the body’s temperature.

Hydrogels with Tunable Properties

The compound can be polymerized to form hydrogels with tunable properties. By adjusting the polymerization conditions and copolymer composition, scientists can create hydrogels that respond to various stimuli, such as pH, temperature, and ionic strength. These hydrogels have potential applications in tissue engineering and as scaffolds for cell growth .

Controlled Drug Release

Due to its thermoresponsive nature, this compound is ideal for controlled drug release applications. Polymers derived from it can be engineered to undergo a sol-gel transition at specific temperatures, enabling a controlled release of drugs at targeted sites within the body, such as tumors or inflamed tissues .

Bioseparation Techniques

The unique phase transition behavior of polymers made from this compound can be exploited in bioseparation techniques. They can be used to separate and purify proteins based on their size and charge by altering the temperature, which changes the polymer’s solubility and, consequently, its interaction with the proteins .

Smart Textiles

Incorporating this compound into textiles can lead to the development of smart fabrics that change properties with temperature. Such textiles can be designed to provide insulation or cooling as needed, making them suitable for adaptive clothing in varying environmental conditions .

Actuators and Sensors

The thermoresponsive polymers containing this compound can act as actuators in microfluidic devices, controlling fluid flow in response to temperature changes. Additionally, they can serve as sensors that detect temperature variations, useful in environmental monitoring and biomedical devices .

Surface Coatings

Surfaces coated with polymers derived from this compound can exhibit reversible hydrophilic and hydrophobic properties. This makes them suitable for self-cleaning surfaces , anti-fogging coatings , and controlled adhesion applications in various industries .

Environmental Applications

The ability of these polymers to undergo phase transitions can be utilized in environmental applications such as oil spill recovery . The polymers can selectively absorb oil from water when in their hydrophobic state and then release the oil upon a temperature-induced transition to a hydrophilic state .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-10(14)8-6-9(13-7-8)11(15)12-4-5-16-2/h6-7,13H,3-5H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZCAKLBBYUZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC(=C1)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2999322.png)

![N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2999327.png)

![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2999329.png)

![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/no-structure.png)

![3-Cyano-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2999337.png)

![1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B2999339.png)

![3-[[(4,4-Difluorocyclohexyl)-methylamino]methyl]-5-(trifluoromethyl)phenol](/img/structure/B2999343.png)

![methyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2999344.png)

![4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2999345.png)